1,2-Bis(acetoxyphenyl)ethane
Description
1,2-Bis(acetoxyphenyl)ethane is a symmetric organic compound featuring two phenyl rings substituted with acetoxy (-OAc) groups, linked by an ethane bridge. Its molecular formula is C₁₈H₁₈O₄, with a molecular weight of 298.33 g/mol. The acetoxy groups (-O-C(O)-CH₃) confer ester-like reactivity, making the compound useful in polymer crosslinking, pharmaceutical intermediates, or as a precursor for hydroxylated derivatives via hydrolysis .
Properties
CAS No. |
102806-80-4 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
[2-[2-(2-acetyloxyphenyl)ethyl]phenyl] acetate |
InChI |
InChI=1S/C18H18O4/c1-13(19)21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)22-14(2)20/h3-10H,11-12H2,1-2H3 |
InChI Key |
QEWLAQFTHUNCQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCC2=CC=CC=C2OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 1,2-bis(acetoxyphenyl)ethane, emphasizing substituent effects on properties and applications:
*Estimated based on structural similarity to HNS precursors.
Substituent-Driven Property Analysis
Reactivity: Acetoxy groups enable ester hydrolysis or transesterification, contrasting with chloro (inert in hydrolysis) or phosphino (metal coordination) groups . Nitro and bromo substituents enhance electrophilic reactivity (e.g., explosive performance or alkylation) .
Thermal Stability: Nitrophenoxy and pentabromophenyl analogs exhibit high thermal resistance, critical for polyimides and flame retardants . Acetoxy derivatives may decompose at moderate temperatures due to ester bond cleavage.
Applications: Phosphino ligands (dppe) dominate catalysis, while nitro/hydroxyl variants are pivotal in energetic or polymeric materials . Bromoethoxy groups serve as alkylating agents, unlike acetoxy, which are more suited to ester-based reactions .
Research Findings
- Polymer Chemistry : 1,2-Bis(4-hydroxyphenyl)ethane is esterified with acrylates to form crosslinkers for liquid crystalline networks, suggesting analogous utility for the acetoxy derivative .
- Flame Retardancy : Brominated analogs reduce heat release rates in composites by 30–40%, a trait absent in acetoxy derivatives due to lacking halogen content .
- Catalysis : Dppe outperforms acetoxy analogs in enantioselective hydrogenation, achieving >90% selectivity in Rh-catalyzed reactions .
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